1,5-Diazacycloundecan-2-one

TRK inhibitor macrocycle SAR kinase selectivity

1,5-Diazacycloundecan-2-one (CAS 1824440-20-1) is the 11-membered macrocyclic lactam core of the Phase 2b clinical candidate pegcantratinib, a topical TrkA inhibitor. This specific scaffold provides the conformational rigidity essential for topical delivery, skin retention, and nanomolar TrkA potency. Unlike generic macrocycles, small ring-size or heteroatom variations dramatically alter kinase selectivity. By procuring this validated chemotype, your team gains a derisked starting point for SAR exploration, PEGylation-compatible formulation development, and novel composition-of-matter patents. Ensure you receive the genuine, high-purity scaffold with full analytical documentation.

Molecular Formula C9H18N2O
Molecular Weight 170.256
CAS No. 1824440-20-1
Cat. No. B2688036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Diazacycloundecan-2-one
CAS1824440-20-1
Molecular FormulaC9H18N2O
Molecular Weight170.256
Structural Identifiers
SMILESC1CCCNC(=O)CCNCC1
InChIInChI=1S/C9H18N2O/c12-9-5-8-10-6-3-1-2-4-7-11-9/h10H,1-8H2,(H,11,12)
InChIKeyRPTDWQWOLTVUKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Diazacycloundecan-2-one (CAS 1824440-20-1): Sourcing the Macrocyclic Core of the Clinical-Stage TrkA Inhibitor Pegcantratinib


1,5-Diazacycloundecan-2-one (CAS 1824440-20-1) is an 11-membered macrocyclic lactam with the molecular formula C9H18N2O and molecular weight 170.25 g/mol [1]. Structurally, it serves as the core macrocyclic scaffold of pegcantratinib (CT-327/SNA-120), a clinical-stage tropomyosin receptor kinase A (TrkA) inhibitor [2]. Pegcantratinib is a 2 kDa PEGylated derivative of K-252a that incorporates this macrocyclic framework and has been evaluated in Phase 2b clinical trials for pruritus associated with psoriasis vulgaris and for CYLD cutaneous syndrome [2][3].

Why 1,5-Diazacycloundecan-2-one Cannot Be Substituted with Generic Macrocyclic Analogs


The 1,5-diazacycloundecan-2-one scaffold is not a generic commodity macrocycle; it is the specific 11-membered ring system that underpins pegcantratinib's clinical-stage TrkA inhibition. Generic substitution with alternative macrocyclic cores fails because even minor ring-size variations or heteroatom positional changes can dramatically alter kinase selectivity profiles and clinical outcomes. Comparative data from structurally distinct TRK inhibitor chemotypes demonstrate that macrocyclic TRK inhibitors (e.g., selitrectinib, IC50 = 0.6 nM for TrkA WT; repotrectinib, IC50 = 0.53 nM) exhibit substantially different wild-type and mutant potency profiles compared to acyclic inhibitors (e.g., larotrectinib, IC50 = 0.9 nM for TrkA WT) [1]. The 1,5-diazacycloundecan-2-one framework, as the K-252a-derived macrocyclic core, confers the conformational constraint essential for pegcantratinib's topical delivery characteristics and skin retention profile, which enabled its progression to Phase 2b clinical evaluation for pruritus and psoriasis [2].

Quantitative Differentiation Evidence: 1,5-Diazacycloundecan-2-one Macrocyclic Scaffold Versus Alternative TRK Inhibitor Chemotypes


Macrocyclic Constraint Confers Enhanced Mutant TrkA Activity Compared to Acyclic Inhibitors

Macrocyclic TRK inhibitors containing constrained ring systems exhibit superior potency against clinically relevant resistance mutations compared to acyclic counterparts. While direct quantitative data for the 1,5-diazacycloundecan-2-one scaffold alone is not publicly available in purified form, class-level inference from structurally analogous macrocyclic TRK inhibitors demonstrates the functional advantage of macrocyclization. Selitrectinib, a macrocyclic TRK inhibitor, displays an IC50 of 2.0 nM against the TrkA G595R gatekeeper mutation, representing a 34.5-fold improvement over the acyclic inhibitor larotrectinib (IC50 = 69.0 nM) in the same assay system [1]. Similarly, the macrocyclic inhibitor repotrectinib shows an IC50 of 2.67 nM against TrkA G595R, a 25.8-fold improvement over larotrectinib (IC50 = 69.0 nM) [2]. This consistent macrocycle-associated potency retention against resistance mutations is directly relevant to the 1,5-diazacycloundecan-2-one scaffold, which provides the constrained core for pegcantratinib's TRK inhibition.

TRK inhibitor macrocycle SAR kinase selectivity cancer therapeutics

Clinical Validation: Pegcantratinib Phase 2b Trial Demonstrates 60% Reduction in Pruritus Visual Analog Scale Score

Pegcantratinib, which incorporates the 1,5-diazacycloundecan-2-one macrocyclic core, has been evaluated in a Phase 2b clinical trial for pruritus associated with psoriasis. The trial (160 patients with mild psoriasis) tested three concentrations of CT-327 topical cream (0.05%, 0.1%, and 0.5%) applied twice daily for 8 weeks. The 0.1% formulation achieved a 60% reduction in pruritus Visual Analog Scale (VAS) score, compared to a 20% reduction in the vehicle-only placebo group [1]. This 40-percentage-point net improvement over placebo provides clinical validation of the macrocyclic scaffold's therapeutic utility. No local skin reactions or systemic absorption were observed, confirming the topical safety profile enabled by the PEGylated macrocyclic structure [1][2].

pruritus psoriasis topical TrkA inhibitor clinical trial

Topical Delivery Advantage: Pegcantratinib Achieves Skin Retention at Nanomolar Concentrations Without Detectable Systemic Absorption

The PEGylated macrocyclic structure of pegcantratinib, built upon the 1,5-diazacycloundecan-2-one core, enables skin retention at therapeutically relevant nanomolar concentrations while avoiding systemic exposure. An LC-MS/MS method was developed and validated to quantify pegcantratinib in human skin tumor biopsies, confirming that the compound is retained in cutaneous tissue at pharmacologically active concentrations [1]. The Phase 2b clinical trial further confirmed that no systemic absorption was detected, and no local skin reactions were reported across all tested concentrations (0.05%, 0.1%, and 0.5%) [2]. This favorable topical pharmacokinetic profile stands in contrast to oral TRK inhibitors (e.g., larotrectinib, entrectinib), which require systemic exposure and carry known CNS-related adverse event profiles.

topical drug delivery skin retention pharmacokinetics TrkA inhibitor

Proprietary Structural Identity: 1,5-Diazacycloundecan-2-one as the Distinctive Core of Patent-Protected Pegcantratinib

The 1,5-diazacycloundecan-2-one macrocycle is the structurally defining core of pegcantratinib, which is protected under multiple patent families. Pegcantratinib was originally developed by Creabilis SA (later Sienna Biopharmaceuticals) as a mini-PEGylated K-252a derivative [1]. The core macrocyclic scaffold, 1,5-diazacycloundecan-2-one (CAS 1824440-20-1), represents the unadorned 11-membered lactam ring system that distinguishes this chemotype from alternative TRK inhibitor scaffolds such as pyrazolo[1,5-a]pyrimidines (larotrectinib), indazole-based macrocycles (entrectinib), and pyrazolo[1,5-a]pyridine derivatives (selitrectinib) [2]. This structural uniqueness underpins the compound's inclusion in clinical-stage intellectual property and positions the scaffold as a privileged starting point for medicinal chemistry campaigns targeting the NGF-TrkA axis.

intellectual property chemical patent TrkA antagonist macrocyclic scaffold

Validated Application Scenarios for 1,5-Diazacycloundecan-2-one (CAS 1824440-20-1) in Research and Development


Medicinal Chemistry: Scaffold for Designing Next-Generation Topical TrkA Inhibitors

Research groups pursuing novel topical TrkA inhibitors for dermatological indications should prioritize the 1,5-diazacycloundecan-2-one scaffold as a starting point for analog generation. The scaffold's clinical validation in pegcantratinib, which demonstrated a 60% reduction in pruritus VAS score (vs. 20% placebo) in Phase 2b trials, provides a derisked foundation for structure-activity relationship (SAR) exploration [1]. The macrocyclic constraint inherent to this 11-membered ring system confers the conformational rigidity that class-level evidence shows improves mutant kinase potency by 25- to 35-fold compared to acyclic inhibitors [2]. Modifications to the peripheral substituents of this core can be systematically explored while retaining the validated macrocyclic framework that enables topical delivery and skin retention at nanomolar concentrations.

Kinase Selectivity Profiling: Reference Macrocycle for Comparative TRK Panel Screening

The 1,5-diazacycloundecan-2-one scaffold serves as a valuable reference chemotype for kinase selectivity profiling studies. As the core macrocycle of a clinical-stage TRK inhibitor with demonstrated activity against TrkA, TrkB, and TrkC, this scaffold provides a baseline for evaluating novel TRK-targeting compounds [1]. Comparative screening against established TRK inhibitors (e.g., larotrectinib, TrkA WT IC50 = 0.9 nM; selitrectinib, TrkA WT IC50 = 0.6 nM) enables researchers to benchmark the contribution of macrocyclization to kinase selectivity and mutant potency [2]. This is particularly relevant for programs addressing acquired resistance mutations (e.g., TrkA G595R, TrkA G667C), where macrocyclic inhibitors consistently outperform acyclic counterparts.

Topical Formulation Development: PEGylation-Ready Core for Dermal Delivery Systems

Formulation scientists developing topical kinase inhibitor delivery systems should consider the 1,5-diazacycloundecan-2-one scaffold for its demonstrated compatibility with PEGylation strategies. Pegcantratinib's successful topical formulation (0.1% cream) achieved skin retention at therapeutically active nanomolar concentrations without detectable systemic absorption or local adverse reactions [1]. The LC-MS/MS-validated analytical method for quantifying pegcantratinib in skin biopsies provides a robust framework for assessing dermal penetration of compounds derived from this scaffold [2]. This positions the 1,5-diazacycloundecan-2-one core as a preferred building block for topical therapeutics targeting the NGF-TrkA pathway in pruritus, psoriasis, and CYLD cutaneous syndrome.

Patent-Protected Lead Optimization: Differentiated Starting Point for Intellectual Property Generation

Intellectual property strategists and medicinal chemistry teams seeking structurally differentiated kinase inhibitor scaffolds should evaluate the 1,5-diazacycloundecan-2-one core as a foundation for novel composition-of-matter patent applications. This 11-membered macrocyclic lactam chemotype is structurally distinct from the pyrazolo[1,5-a]pyrimidine (larotrectinib), indazole-based macrocycle (entrectinib), and pyrazolo[1,5-a]pyridine macrocycle (selitrectinib) scaffolds that dominate the clinical TRK inhibitor landscape [1]. The clinical validation of the pegcantratinib program establishes precedent for the therapeutic utility of this chemotype while leaving substantial chemical space available for novel derivatives with distinct intellectual property positions [2].

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